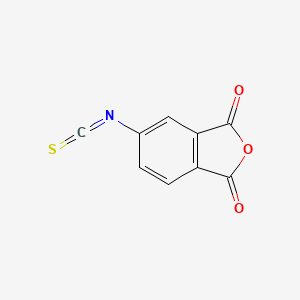

5-Isothiocyanato-2-benzofuran-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

153754-59-7 |

|---|---|

Molecular Formula |

C9H3NO3S |

Molecular Weight |

205.19 g/mol |

IUPAC Name |

5-isothiocyanato-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C9H3NO3S/c11-8-6-2-1-5(10-4-14)3-7(6)9(12)13-8/h1-3H |

InChI Key |

LIAWUBRFROSJNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N=C=S)C(=O)OC2=O |

Origin of Product |

United States |

Synthetic Strategies for 5 Isothiocyanato 2 Benzofuran 1,3 Dione and Its Analogues

Established Methodologies for Benzofuran-1,3-dione Core Synthesis

The core of the target molecule, benzofuran-1,3-dione, also known as isobenzofuran-1,3-dione or by its common name, phthalic anhydride (B1165640), is a fundamental building block in organic synthesis. matrix-fine-chemicals.com The synthesis of its substituted derivatives can be approached by constructing the heterocyclic system from acyclic precursors or by functionalizing the pre-existing aromatic ring.

Annulation Reactions for Benzofuran (B130515) Formation

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of heterocyclic synthesis. While the target molecule is technically an isobenzofuran-1,3-dione, understanding the broader context of benzofuran synthesis provides insight into the formation of the fused furan (B31954) ring. Various catalytic systems have been developed to facilitate these transformations.

Copper-mediated oxidative annulation of phenols with unactivated internal alkynes represents one such strategy to access benzofuran derivatives. rsc.org Similarly, palladium-catalyzed reactions are widely employed, including the coupling of o-iodophenols with terminal alkynes (Sonogashira coupling) followed by intramolecular cyclization. nih.gov These methods often demonstrate broad substrate scope and can be performed in a one-pot fashion. organic-chemistry.org Other notable approaches include ruthenium-catalyzed C–H alkenylation of benzoic acids followed by an oxygen-induced annulation. nih.gov

| Catalyst System | Reactants | Reaction Type | Key Features |

| Copper-based | Phenols, Alkynes | Oxidative Annulation | Employs unactivated internal alkynes. rsc.org |

| Palladium-based | o-halophenols, Alkynes | Cross-coupling/Cyclization | High yields, applicable to library synthesis. nih.govorganic-chemistry.org |

| Ruthenium-based | m-hydroxybenzoic acids, Alkynes | C-H Alkenylation/Annulation | Utilizes readily available starting materials. nih.gov |

| Acid-catalyzed | Benzoquinones | Heteroannulation | One-pot synthesis of furanylidene-benzofuran structures. dtu.dk |

Approaches to 1,3-Dione Moiety Construction

The construction of the specific isobenzofuran-1,3-dione (phthalic anhydride) skeleton can be achieved through various routes. A direct method involves the oxidation of indane derivatives in subcritical water under oxygen pressure, which can yield substituted isobenzofuran-1,3-diones in a single, catalyst-free step. researchgate.net

Another innovative de novo strategy involves the reaction of 3-alkynyl-4-pyrones with active methylene (B1212753) compounds. acs.orgacs.org This base-promoted, switchable reaction can lead to the formation of highly substituted benzofurans. Depending on the reaction conditions and the choice of catalyst (e.g., the presence of CuI), the reaction pathway can be directed towards different isomers, providing a versatile route to complex benzofuran structures. acs.org Furthermore, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups can regioselectively produce benzofuranones, which are related structures that can be further modified. oregonstate.edu

Functionalization of the Benzofuran-1,3-dione Scaffold

To synthesize the target compound, a functional group must be present at the 5-position of the benzofuran-1,3-dione core, which can then be converted to the isothiocyanate. This can be accomplished either by using a pre-functionalized starting material (e.g., 4-substituted phthalic acid) or by direct functionalization of the aromatic ring of the scaffold.

Modern synthetic methods, such as transition-metal-catalyzed C–H functionalization, offer powerful tools for the direct introduction of substituents onto aromatic rings, thereby avoiding multi-step synthetic sequences. hw.ac.uk For instance, palladium-catalyzed C–H arylation, often guided by a directing group like 8-aminoquinoline, allows for the selective installation of aryl groups at specific positions on the benzofuran skeleton. mdpi.com While this specific example relates to benzofuran-2-carboxamides, the underlying principle of directed C–H activation is broadly applicable to other benzofuran systems and could be adapted for the introduction of a nitrogen-containing precursor (e.g., an amino or nitro group) at the desired position.

Introduction of the Isothiocyanato Group

The isothiocyanate functional group (–N=C=S) is a versatile synthon in organic chemistry and is found in many biologically active compounds. cbijournal.comrsc.org Its introduction onto an aromatic ring, such as the benzofuran-1,3-dione scaffold, typically proceeds from an amino precursor.

Direct Substitution and Functionalization Reactions

The classic method for converting a primary amine to an isothiocyanate involves the use of thiophosgene (B130339) (CSCl₂) or a related thiocarbonyl transfer reagent. nih.gov However, due to the high toxicity of thiophosgene, numerous alternative reagents have been developed. mdpi.com These include thiocarbonyl diimidazole and dipyridyl thionocarbonate. cbijournal.com

Another approach is the sulfuration of isocyanides using elemental sulfur. mdpi.com This method can be catalyzed by various agents, including transition metals or nucleophilic additives that activate the sulfur. bohrium.com While effective, this route requires the initial synthesis of the corresponding isocyanide from the amine.

Precursor-Based Isothiocyanate Formation

The most common and often milder method for synthesizing isothiocyanates involves the decomposition of an intermediate dithiocarbamate (B8719985) salt. nih.gov This two-step, one-pot process begins with the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base (like triethylamine) to form the dithiocarbamate salt in situ. organic-chemistry.org

This salt is then treated with a desulfurizing agent to induce elimination and form the isothiocyanate. A wide array of reagents can be used for this purpose, offering various advantages in terms of yield, reaction conditions, and functional group tolerance. nih.gov

| Reagent for Dithiocarbamate Decomposition | Key Features |

| Tosyl Chloride (TsCl) | A facile and general protocol for both alkyl and aryl amines. organic-chemistry.orgwikipedia.org |

| Ethyl Chloroformate | An effective desulfurization agent. nih.gov |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | By-products are often volatile, simplifying workup. cbijournal.com |

| Tetrapropylammonium tribromide (TPATB) | A mild, non-toxic reagent that works in a biphasic system. cbijournal.com |

| Iron(III) Chloride (FeCl₃) | Aqueous conditions, suitable for one-pot processes. cbijournal.com |

These precursor-based methods are generally preferred due to their operational simplicity, the availability of less toxic reagents, and the ability to produce isothiocyanates in moderate to high yields without the need for extensive purification. cbijournal.com

Advanced Synthetic Techniques for 5-Isothiocyanato-2-benzofuran-1,3-dione and Derivatives

The synthesis of complex heterocyclic compounds such as this compound and its derivatives has been significantly advanced by the development of sophisticated synthetic strategies. These methods, including one-pot multicomponent reactions and novel catalytic approaches, offer improved efficiency, atom economy, and access to diverse molecular architectures. They represent a departure from traditional, multi-step syntheses, providing more streamlined pathways to these valuable compounds.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation without the isolation of intermediates. This approach is highly valuable for synthesizing benzofuran derivatives and for the introduction of the isothiocyanate functionality.

One-pot methodologies for benzofuran synthesis often involve the sequential coupling and cyclization of readily available starting materials. For instance, a microwave-assisted, transition-metal-free multicomponent protocol has been developed for the synthesis of benzofuran-2-carboxamides. kcl.ac.uk This method allows for the rapid generation of highly functionalized 3-alkylbenzofurans, 3-aminobenzofurans, and 3-unsubstituted benzofurans in short reaction times. kcl.ac.uk Similarly, palladium-catalyzed Sonogashira coupling conditions have been utilized in an efficient one-pot synthesis of 2,3-disubstituted benzo[b]furans from 2-iodophenols, terminal acetylenes, and aryl iodides. nih.gov The use of microwave irradiation in this process significantly shortens reaction times and improves product yields and purity. nih.gov Another notable one-pot synthesis involves the heteroannulation of benzoquinones, catalyzed by acetic acid, to produce various benzofuran structures. dtu.dk

The synthesis of the isothiocyanate group can also be achieved through one-pot procedures. A common method involves the reaction of primary amines with carbon disulfide to form dithiocarbamate salts in situ, which are then decomposed using a desulfurating agent to yield the corresponding isothiocyanates. organic-chemistry.org A "one-pot", two-step synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) as a desulfurating reagent has proven effective for producing a wide range of alkyl and aryl isothiocyanates with satisfactory to very good yields (25–97%). nih.gov This approach has been successfully applied to the synthesis of isothiocyanate derivatives of amino acid esters. nih.gov Furthermore, direct conversion of carboxylic acids into acyl isothiocyanates can be accomplished in a one-step process using a reagent system of trichloroisocyanuric acid and triphenylphosphine (B44618) at room temperature. researchgate.net

While a direct one-pot synthesis of this compound is not explicitly detailed in the literature, these established MCRs for both benzofuran construction and isothiocyanate formation provide a strategic foundation. A plausible route could involve a multicomponent reaction to assemble a 5-amino-2-benzofuran-1,3-dione derivative, followed by an in-situ conversion of the amino group to the isothiocyanate functionality.

Table 1: Examples of One-Pot and Multicomponent Reactions for Benzofuran and Isothiocyanate Synthesis

| Product Type | Starting Materials | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzofuran-2-carboxamides | Amines, 2'-hydroxyacetophenones, aldehydes, benzonitriles | Microwave irradiation, 140 °C | Good | kcl.ac.uk |

| 2,3-Disubstituted Benzofurans | 2-Iodophenols, terminal acetylenes, aryl iodides | Pd-catalysis (Sonogashira), Microwave | Good to Excellent | nih.gov |

| Furanylidene-benzofurans | Benzoquinone, hydroquinone | Acetic acid, reflux | 70% | dtu.dk |

| Alkyl/Aryl Isothiocyanates | Primary amines, carbon disulfide | DMT/NMM/TsO− | 25-97% | nih.gov |

| Acyl Isothiocyanates | Carboxylic acids | Trichloroisocyanuric acid/triphenylphosphine | Not specified | researchgate.net |

Catalytic Approaches in Benzofuran-Isothiocyanate Synthesis (e.g., Metal-Free, Organocatalysis)

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both metal-free and organocatalytic strategies have been successfully employed in the synthesis of benzofurans and isothiocyanates, avoiding the cost and potential toxicity associated with heavy metal catalysts.

Metal-Free Synthesis: The construction of the benzofuran ring has been achieved under various metal-free conditions. A transition-metal-free, one-pot process at room temperature has been reported for the synthesis of benzofuranamines and benzo[b]thiophenamines, demonstrating high reaction efficiency and a broad substrate scope. mdpi.com Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, have been used to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org This transformation can be performed stoichiometrically or catalytically (10 mol%) in the presence of a co-oxidant like m-chloroperbenzoic acid. organic-chemistry.org Additionally, Brønsted acids like triflic acid have been shown to catalyze the formation of benzofuran cores from substituted quinone imine ketals and dicarbonyl compounds. nih.gov

For the synthesis of the isothiocyanate moiety, a divergent, metal-free photoinduced process has been developed. rsc.org This method allows for the selective synthesis of isothiocyanates from readily available carboxylic acids using N-thiocyanatosaccharin and a catalytic amount of acid under visible light, achieving yields up to 93%. rsc.org This strategy is compatible with a large number of functional groups. rsc.org Furthermore, Friedel-Crafts arylation of isothiocyanates can be achieved under metal-free and solvent-free conditions using a Brønsted superacid like triflic acid. rsc.org

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has become a cornerstone of modern asymmetric synthesis. In the context of isothiocyanate chemistry, tertiary amines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used in catalytic amounts (as low as 2 mol%) for the sulfurization of isocyanides with elemental sulfur to produce isothiocyanates. nih.govdigitellinc.com This method is noted for its sustainability, employing benign solvents and moderate temperatures (40 °C). nih.gov The application of isothiocyanates bearing an electron-withdrawing group in organocatalytic cascade reactions is also a well-established strategy for the efficient and stereoselective synthesis of various nitrogen-containing heterocycles. chim.it

While the direct organocatalytic synthesis of the this compound framework is not specifically documented, the principles of organocatalysis could be applied. For example, an organocatalyst could be employed to construct the benzofuran ring system with the required 5-position functionality (e.g., an amino or carboxyl group), which could then be converted to the isothiocyanate group using established metal-free or amine-catalyzed methods.

Table 2: Examples of Catalytic Approaches in Benzofuran and Isothiocyanate Synthesis

| Product Type | Catalyst Type | Catalyst/Reagent | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| 2-Arylbenzofurans | Metal-Free (Iodine(III)) | 10 mol% PhI(OAc)₂, m-CPBA | Oxidative cyclization | Good to Excellent | organic-chemistry.org |

| Fused Benzofuranamines | Metal-Free | Base-mediated | Room temperature, one-pot | Good to Excellent | mdpi.com |

| Isothiocyanates | Metal-Free (Photocatalysis) | N-thiocyanatosaccharin, catalytic acid, visible light | From carboxylic acids | up to 93% | rsc.org |

| Isothiocyanates | Organocatalysis (Amine) | 2-5 mol% DBU, elemental sulfur | From isocyanides, sustainable | Moderate to High | nih.govdigitellinc.com |

| Heterocycles | Organocatalysis | Rosin-derived catalyst | Cascade reaction with isothiocyanates | Almost Quantitative | chim.it |

Reactivity Profile and Chemical Transformations of 5 Isothiocyanato 2 Benzofuran 1,3 Dione

Reactions of the Isothiocyanato Functionality

The isothiocyanate group is renowned for its susceptibility to attack by nucleophiles at the central carbon atom. This electrophilicity drives its most common and synthetically useful transformations.

The carbon atom of the isothiocyanate group is highly electrophilic and readily undergoes addition reactions with a variety of nucleophiles. This is the most characteristic reaction of this functional group. Primary and secondary amines, for instance, react with isothiocyanates to form substituted thiourea (B124793) derivatives. analis.com.myuobabylon.edu.iq This reaction is fundamental to the synthesis of a wide array of biologically active molecules and ligands. mdpi.comnih.gov The general mechanism involves the attack of the nucleophilic amine on the isothiocyanate carbon, followed by proton transfer.

Table 1: Examples of Nucleophilic Addition to Isothiocyanates

| Nucleophile (Nu-H) | Reagent Example | Product Class |

|---|---|---|

| Primary Amine (R-NH₂) | Aniline | N,N'-Disubstituted Thiourea |

| Secondary Amine (R₂NH) | Diethylamine | N,N,N'-Trisubstituted Thiourea |

| Hydrazine (H₂N-NH₂) | Hydrazine Hydrate | Thiosemicarbazide |

| Alcohol (R-OH) | Ethanol | Thiocarbamate |

Isothiocyanates can participate as dipolarophiles in cycloaddition reactions. The C=S double bond, in particular, can react with 1,3-dipoles in [3+2] cycloaddition (heteroannulation) reactions to generate five-membered heterocyclic rings. researchgate.net For example, reaction with azides can lead to the formation of thiatriazole derivatives. Similarly, nitrile oxides can react to form oxathiazoles. These reactions provide a powerful route for the synthesis of complex heterocyclic systems that are otherwise difficult to access. rsc.org

As noted, the reaction of isothiocyanates with amines is a straightforward and high-yielding method for the synthesis of thioureas. analis.com.myuobabylon.edu.iq These thiourea derivatives are not merely stable end-products; they are also versatile intermediates for the synthesis of other heterocyclic compounds. nih.gov For example, N-acylthioureas can be cyclized to form thiazole (B1198619) or thiadiazine derivatives. The reaction of 5-Isothiocyanato-2-benzofuran-1,3-dione with bifunctional nucleophiles, such as amino acids or o-phenylenediamine, can lead to the formation of more complex heterocyclic structures fused or linked to the benzofuran (B130515) core. mdpi.com

Chemical Reactivity of the Benzofuran-1,3-dione Core

The dione (B5365651) system possesses distinct electrophilic and nucleophilic centers. The two carbonyl carbons are highly electrophilic and are the primary sites for nucleophilic attack. researchgate.net This leads to the characteristic ring-opening reactions of cyclic anhydrides. Nucleophiles such as water, alcohols, and amines will attack one of the carbonyl carbons, leading to the cleavage of an acyl-oxygen bond and the formation of a dicarboxylic acid derivative. The carbonyl oxygen atoms and the ether oxygen atom of the furan (B31954) ring are nucleophilic sites, capable of coordinating to Lewis acids.

Table 2: Reactivity of the Benzofuran-1,3-dione (Anhydride) Core

| Reagent | Reaction Type | Product |

|---|---|---|

| Water (H₂O) | Hydrolysis | 4-Isothiocyanatobenzene-1,2-dicarboxylic acid |

| Alcohol (R-OH) | Alcoholysis | Mono-ester of 4-isothiocyanatobenzene-1,2-dicarboxylic acid |

| Amine (R-NH₂) | Aminolysis | Phthalamic acid derivative |

The term "furan ring" in this context refers to the five-membered heterocyclic portion of the benzofuran-1,3-dione system, which is an anhydride (B1165640) ring. The primary transformation this ring undergoes is nucleophilic acyl substitution, resulting in ring-opening, as described above. Decarboxylation or other rearrangements are less common under typical conditions but can be induced thermally or photochemically.

The fused benzene (B151609) ring can also undergo transformations, primarily electrophilic aromatic substitution. However, the anhydride functionality is strongly deactivating, meaning that reactions like nitration or halogenation would require harsh conditions and would be directed by the existing isothiocyanate and anhydride groups. researchgate.net Conversely, the benzofuran scaffold itself can be synthesized through various cyclization strategies. researchgate.netwuxiapptec.comorganic-chemistry.org

Aromatic Ring Functionalization

The aromatic ring of this compound possesses two distinct reactive sites: the isothiocyanate group and the anhydride moiety, which influence the reactivity of the benzene ring. The isothiocyanate (-NCS) and the anhydride carbonyl groups are electron-withdrawing, which would generally deactivate the aromatic ring towards electrophilic aromatic substitution. Conversely, these groups would activate the ring for nucleophilic aromatic substitution.

However, specific studies detailing either electrophilic or nucleophilic aromatic substitution reactions on the benzene portion of this compound are not described in the provided search results. The regioselectivity of such reactions would be directed by the combined electronic effects of the existing substituents. For electrophilic attack, substitution would be predicted to occur at the positions meta to the deactivating groups. For potential nucleophilic aromatic substitution, attack would be favored at positions ortho and para to the electron-withdrawing groups. Without experimental data, any discussion of specific reaction conditions or outcomes remains speculative.

Tandem and Cascade Reaction Pathways

Tandem and cascade reactions, which involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality formed in the previous step, are powerful tools in synthetic chemistry for building molecular complexity. The structure of this compound, with its multiple reactive functional groups, suggests a potential for engaging in such reaction pathways.

For instance, the isothiocyanate group is a versatile handle for reactions with nucleophiles such as amines and alcohols, while the anhydride can react with similar nucleophiles to open the ring and form new amide or ester linkages. A hypothetical tandem reaction could involve the initial reaction of a dinucleophile with both the isothiocyanate and the anhydride moieties.

Despite this potential, the available literature does not provide specific examples of tandem or cascade reactions involving this compound. Research on cascade reactions of related benzofuran systems often involves different starting materials and reaction triggers, such as palladium catalysis or acid/base-steered cyclizations, which are not directly applicable to the title compound without dedicated investigation. nih.govmdpi.com

Structure Activity Relationship Sar Studies of 5 Isothiocyanato 2 Benzofuran 1,3 Dione Derivatives in Academic Contexts

Positional and Substituent Effects on the Isothiocyanato Moiety

The isothiocyanate (-N=C=S) group is a highly reactive electrophilic moiety known for its ability to form covalent bonds with nucleophiles, such as the thiol groups of cysteine residues in proteins. The biological activity of isothiocyanate-containing compounds is profoundly influenced by the chemical environment surrounding this functional group.

Positional Isomers: The placement of the isothiocyanate group on the benzofuran (B130515) ring is a critical determinant of its reactivity and biological activity. While direct studies on the 5-isothiocyanato isomer are not extensively available, research on other aromatic isothiocyanates suggests that the electronic properties of the ring system, as modulated by the position of the -N=C=S group, can significantly impact its electrophilicity. For instance, the electron-withdrawing or -donating nature of the benzofuran ring system at position 5 will directly influence the reactivity of the isothiocyanate group.

| Substituent Position | Expected Electronic Effect on Isothiocyanate Reactivity | Rationale |

| Electron-withdrawing group on the benzofuran ring | Increase | Enhances the electrophilicity of the isothiocyanate carbon atom. |

| Electron-donating group on the benzofuran ring | Decrease | Reduces the electrophilicity of the isothiocyanate carbon atom. |

Influence of Benzofuran Ring Substitutions on Reactivity and Derivative Properties

The benzofuran scaffold is a prevalent motif in many biologically active natural and synthetic compounds. nih.govnih.gov Substitutions on the benzofuran ring can dramatically alter the physicochemical properties and biological activities of its derivatives. nih.govresearchgate.net

Electronic Effects: The nature and position of substituents on the benzofuran ring system govern the electron density distribution across the molecule. For 5-Isothiocyanato-2-benzofuran-1,3-dione, the inherent electronic properties of the benzofuran core, further modified by the dione (B5365651) system, will influence the reactivity of the isothiocyanate group at position 5. Alterations to the substitution pattern on the benzene (B151609) portion of the benzofuran ring can fine-tune the molecule's electronic character, thereby affecting its interactions with molecular targets.

A review of benzofuran derivatives has indicated that substitutions at various positions can lead to a range of biological activities, including anticancer and antimicrobial effects. scienceopen.comnih.gov For instance, halogen substitutions have been shown to be beneficial due to their hydrophobic and electron-donating properties, which can enhance cytotoxic properties. mdpi.com

| Substitution Type | Influence on Derivative Properties | Example from General Benzofuran SAR |

| Halogenation | Can increase biological activity through enhanced binding affinity. mdpi.com | A fluorine atom at the para position of a benzofuran derivative increased potency. mdpi.com |

| Introduction of Heterocyclic Rings | Can lead to potent cytotoxic agents. mdpi.com | Hybrid benzofurans with triazole or piperazine (B1678402) moieties have shown significant activity. mdpi.com |

Conformational Effects of the Dione System on Molecular Interactions

The planarity of the dione system can influence how the molecule presents its other functional groups, including the isothiocyanate moiety, for interaction with biological macromolecules. The relatively rigid nature of the benzofuran-1,3-dione core restricts the number of possible conformations, which can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. The specific geometry imposed by the dione ring will dictate the spatial relationship between the isothiocyanate group and any other substituents, which is a key factor in determining the molecule's binding affinity and selectivity for a particular target.

Design Principles for Modulating Compound Behavior through Structural Variation

Based on the general principles of SAR for benzofuran and isothiocyanate compounds, several design strategies can be proposed to modulate the behavior of this compound derivatives.

Modulation of Reactivity: The reactivity of the isothiocyanate group can be fine-tuned by introducing electron-donating or electron-withdrawing substituents at other positions on the benzofuran ring. This would allow for the optimization of the compound's ability to covalently modify its biological target.

Enhancement of Binding Affinity: The introduction of functionalities that can participate in specific non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, can enhance the binding affinity of the molecule to its target. The selection of appropriate substituents on the benzofuran ring can be guided by the structural features of the target's binding site.

Improvement of Physicochemical Properties: Structural modifications can also be employed to optimize the compound's pharmacokinetic properties, such as solubility and membrane permeability. For example, the introduction of polar or ionizable groups can increase aqueous solubility.

A systematic approach to structural variation, involving the synthesis and biological evaluation of a library of analogues with diverse substitutions on the benzofuran ring, would be essential to develop a comprehensive SAR profile for this class of compounds. Such studies would be instrumental in identifying derivatives with improved potency and selectivity for specific biological applications.

Computational and Mechanistic Investigations of 5 Isothiocyanato 2 Benzofuran 1,3 Dione

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions at the molecular level. For 5-Isothiocyanato-2-benzofuran-1,3-dione, these studies would primarily focus on the reactions involving the highly electrophilic isothiocyanate group.

Transition state (TS) analysis is a cornerstone of mechanistic chemistry, allowing for the identification of the highest energy point along a reaction coordinate. For isothiocyanates, a common reaction is their cycloaddition with dipolarophiles. Theoretical studies on the reaction of isothiocyanates with diazoazoles, for instance, have located transition states for [3+2] cycloaddition reactions. researchgate.net These calculations reveal that the reaction can proceed through a pseudopericyclic transition state, characterized by a planar arrangement of the reacting atoms. The activation barrier for such reactions is a key determinant of their feasibility. In a hypothetical reaction involving this compound, the geometry and energy of the transition state would be influenced by the electronic properties of the benzofuran-1,3-dione substituent.

Similarly, the kinetics and mechanism of the formation of benzoyl isothiocyanates from substituted benzoyl chlorides and ammonium (B1175870) thiocyanate (B1210189) have been investigated using DFT methods. ikprress.org These studies help in understanding the fundamental steps involved in isothiocyanate synthesis and their subsequent reactions.

By mapping the potential energy surface of a reaction, computational chemists can construct detailed energy profiles that connect reactants, transition states, and products. The study of benzoyl isothiocyanate formation revealed that the reaction follows second-order kinetics. ikprress.org The activation parameters, such as the change in enthalpy (ΔH‡) and entropy (ΔS‡), can be determined from these profiles. For instance, in a non-polar solvent like 1,4-dioxane, the reaction was found to be entropy-controlled, whereas in a polar solvent like acetonitrile, it was enthalpy-controlled. ikprress.org

DFT calculations on the reaction of sulfur with difluorocarbene to form a precursor for isothiocyanates showed the reaction to be highly exothermic with a significant thermodynamic driving force (ΔG = -207.1 kJ mol⁻¹) and low activation energy barriers (ΔG‡ = 33–42 kJ mol⁻¹). mdpi.com Such data is crucial for predicting reaction rates and understanding the factors that control them. For this compound, similar computational approaches could predict its reactivity towards various nucleophiles and dipolarophiles.

| Solvent | ΔG‡ (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | Control |

|---|---|---|---|---|

| 1,4-Dioxane | 58.7 | 4.01 | -188.18 | Entropy |

| Acetonitrile | - | 45.6 | -80.9 | Enthalpy |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a broader view of a molecule's behavior, from its preferred shapes to its interactions with other molecules.

Computational methods are widely used to predict the reactivity and selectivity of organic compounds. For derivatives of phthalic anhydride (B1165640), DFT calculations have been employed to determine properties like HOMO-LUMO energy gaps and dipole moments, which are indicators of chemical reactivity and polarity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity.

For benzofuran (B130515) derivatives, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies, along with molecular docking, have been used to predict their biological activity. researchgate.net These models correlate the structural features of molecules with their observed activities, enabling the design of new compounds with enhanced properties. Such approaches could be applied to this compound to predict its potential biological targets and design related compounds with specific activities. Molecular docking studies on benzofuran derivatives have also helped in understanding their binding features with biological targets. mdpi.com

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Computational studies on flexible molecules like allyl isothiocyanate have revealed the existence of multiple stable conformers arising from rotation around single bonds. researchgate.net Microwave spectroscopy combined with quantum chemical calculations has been instrumental in identifying the global minimum geometry and other low-energy conformers. researchgate.net For this compound, while the benzofuran-1,3-dione core is largely planar and rigid, rotation around the C-N bond of the isothiocyanate group could lead to different rotational isomers. Understanding the energy differences and barriers to interconversion between these conformers is crucial for a complete picture of its chemical behavior.

| Conformer | B3LYP-D3(BJ) Relative Energy (kJ mol⁻¹) | MP2 Relative Energy (kJ mol⁻¹) |

|---|---|---|

| I (Global Minimum) | 0.00 | 0.00 |

| II | 2.5 | 3.1 |

Spectroscopic Data Interpretation through Computational Methods

Computational chemistry is an indispensable tool for interpreting experimental spectroscopic data. By calculating spectroscopic parameters for a given molecular structure, a direct comparison with experimental spectra can be made, aiding in structure elucidation and assignment of spectral features.

For isothiocyanates, computational studies have been used to analyze their microwave rotational spectra. umanitoba.ca These studies provide highly accurate information about the molecule's geometry, including bond lengths and angles, and can distinguish between different conformers. The calculated rotational constants and dipole moments can be compared with experimental data to confirm the structure of the observed species.

In the context of benzofuran derivatives, DFT calculations have been used to predict NMR chemical shifts and UV-Vis absorption spectra. acs.org Time-dependent DFT (TD-DFT) calculations can model electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. acs.org This allows for the assignment of specific electronic transitions to the observed spectral features. For this compound, computational spectroscopy could predict its characteristic vibrational frequencies in the infrared spectrum, the chemical shifts of its protons and carbons in NMR spectra, and its electronic transitions in the UV-Vis spectrum, thereby aiding in its experimental characterization.

Applications and Future Research Trajectories of 5 Isothiocyanato 2 Benzofuran 1,3 Dione in Synthetic Chemistry

Utility as a Synthon in Complex Molecule Synthesis

As a synthetic intermediate, or synthon, 5-Isothiocyanato-2-benzofuran-1,3-dione offers dual reactivity that can be exploited for the convergent synthesis of elaborate molecular architectures. The anhydride (B1165640) and isothiocyanate moieties can react sequentially or selectively with various nucleophiles, allowing for a programmed and controlled assembly process.

The primary modes of reactivity involve nucleophilic attacks on the electrophilic carbon atoms of the anhydride's carbonyl groups and the central carbon of the isothiocyanate group. wikipedia.org Cyclic anhydrides are well-established precursors in the synthesis of polymers, pharmaceuticals, and agrochemicals, readily reacting with nucleophiles like amines and alcohols in a ring-opening fashion. nih.govnih.gov Similarly, isothiocyanates are staple reagents in organic synthesis, particularly for the preparation of thioureas, thioamides, and a wide array of nitrogen- and sulfur-containing heterocycles. nih.govbenthamscience.com

The reaction with a primary amine, for instance, can proceed via two main pathways depending on the reaction conditions:

Attack at the Anhydride: The amine can attack one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form a carboxy-amide (a phthalamic acid derivative). The isothiocyanate group remains available for subsequent transformations.

Attack at the Isothiocyanate: The amine can attack the central carbon of the R-N=C=S group to form a stable N,N'-disubstituted thiourea (B124793). The anhydride ring remains intact for further functionalization.

This differential reactivity allows for the synthesis of complex, non-symmetrical molecules. For example, reacting the compound with an amino acid would allow the amino group to form a thiourea linkage, while the carboxylic acid of the amino acid could potentially be used to react with the anhydride under different conditions, perhaps leading to macrocyclization.

Table 1: Potential Reactions of this compound as a Synthon

| Nucleophile | Reactive Site Attacked | Resulting Functional Group | Potential Application |

| Primary Amine (R-NH₂) | Anhydride | Carboxy-amide | Synthesis of polyamides, imides |

| Primary Amine (R-NH₂) | Isothiocyanate | Thiourea | Bioconjugation, synthesis of bioactive molecules |

| Alcohols (R-OH) | Anhydride | Ester-acid | Polyester synthesis, drug modification |

| Hydrazines (R-NH-NH₂) | Isothiocyanate | Thiosemicarbazide | Precursor for heterocyclic synthesis |

| Amino acids | Isothiocyanate or Anhydride | Thiourea or Carboxy-amide | Peptide modification, synthesis of complex bio-conjugates |

Development of Novel Heterocyclic Scaffolds and Chemical Probes

The inherent reactivity of the isothiocyanate group makes it an exceptional starting point for the construction of diverse heterocyclic systems. rsc.org Isothiocyanates are highly versatile intermediates for the diversity-oriented synthesis of N-heterocycles. rsc.org The chemistry of acyl isothiocyanates, which share electronic similarities, is particularly rich and has been used to create a vast number of biologically relevant heterocycles, including thiazoles, thiadiazoles, and triazoles. arkat-usa.org

By reacting this compound with bifunctional nucleophiles, a variety of fused and spiro-heterocyclic scaffolds can be accessed. For example:

Reaction with anthranilic acid could lead to the formation of a thiourea, which upon cyclization (often promoted by acetic anhydride) could yield a thioxoquinazolinone derivative fused or linked to the benzofuran (B130515) core. arkat-usa.org

Reaction with hydrazine derivatives would form thiosemicarbazides, which are key intermediates for synthesizing 1,2,4-triazoline-5-thiones. arkat-usa.org

Reaction with substrates containing both an amino group and a thiol or hydroxyl group could lead to the formation of thiazolidine (B150603) or oxazolidine (B1195125) rings, respectively.

Beyond its utility in scaffold synthesis, this compound is a prime candidate for the development of chemical probes. Isothiocyanates are classic reagents for labeling biomolecules, as they readily react with the primary amino groups of lysine (B10760008) residues and the N-terminus of proteins to form stable thiourea bonds. chemrxiv.org The benzofuran-1,3-dione portion of the molecule could serve multiple roles in a probe context: it could be a fluorophore, a handle for attaching other functional groups (e.g., biotin (B1667282) or a click-chemistry handle), or its reactivity could be exploited for cross-linking applications.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reagent | Intermediate | Resulting Heterocycle |

| Hydrazine | Thiosemicarbazide | 1,2,4-Triazole-thione |

| Substituted Hydrazines | Thiosemicarbazide | 1,3,4-Thiadiazole |

| Anthranilic Acid | N-Aryl Thiourea | Thioxoquinazolinone |

| 2-Aminoethanol | Hydroxyethyl-thiourea | Oxazolidine-2-thione |

| 2-Aminoethanethiol | Mercaptoethyl-thiourea | Thiazolidine-2-thione |

Advanced Reagent Design Based on this compound

The dual-reactive nature of this compound makes it an ideal platform for designing more sophisticated, multifunctional reagents. By selectively modifying one of the two reactive sites, the other can be used as a versatile handle for subsequent chemical transformations.

One promising area is the development of heterobifunctional crosslinkers . For example, the anhydride moiety can be selectively opened with a nucleophile that also contains a bio-orthogonal handle, such as an alkyne or an azide (B81097) for use in click chemistry. The resulting product would be a reagent that can be attached to a biomolecule via the isothiocyanate group, while the alkyne or azide handle is available for a subsequent, highly specific ligation reaction with another molecule.

Another application lies in polymer and materials science . The anhydride functionality is a common monomer used in the synthesis of polyimides and polyesters. Polymerization using the anhydride group would result in a polymer chain decorated with pendant isothiocyanate groups. This functionalized polymer could then be used as a reactive surface or matrix for the covalent immobilization of enzymes, antibodies, or other proteins, creating advanced biomaterials, biosensors, or affinity chromatography media.

Prospective Research Avenues and Methodological Advancements

The potential of this compound as a synthetic tool is vast, and many research avenues remain to be explored. Future work will likely focus on several key areas:

Library Synthesis and Biological Screening: A significant opportunity lies in the generation of compound libraries. By reacting the parent molecule with a diverse set of amines, alcohols, hydrazines, and other nucleophiles, a large collection of novel benzofuran derivatives can be synthesized. Given that the benzofuran scaffold is a common feature in many biologically active compounds, these libraries could be screened for various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov

Development of Multi-Component Reactions (MCRs): Designing one-pot reactions that involve the simultaneous or sequential reaction of both the anhydride and isothiocyanate groups with multiple other reactants could lead to the rapid assembly of highly complex and unique molecular structures. Such MCRs would be highly efficient, reducing the number of synthetic steps, purification, and waste generation.

Elucidation of Reaction Mechanisms and Selectivity: Detailed mechanistic studies are needed to fully understand and control the selectivity of reactions involving the two functional groups. Investigating the influence of catalysts, solvents, and temperature will be crucial for developing protocols that can selectively target either the anhydride or the isothiocyanate group with high precision.

Application in Supramolecular Chemistry and Materials Science: The rigid, planar benzofuran core combined with the reactive handles could be used to design novel molecular building blocks for supramolecular assemblies, metal-organic frameworks (MOFs), or functional dyes and pigments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-isothiocyanato-2-benzofuran-1,3-dione, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic substitution : React 5-halogenated benzofuran-1,3-dione derivatives (e.g., 5-iodo analogs) with thiocyanate salts (e.g., KSCN) under reflux in polar aprotic solvents (e.g., DMF) .

- Isothiocyanate coupling : Use benzoyl chloride derivatives with ammonium thiocyanate to generate intermediates, followed by cyclization (see general protocols for isothiocyanate synthesis in benzofuran systems ).

- Key parameters : Monitor temperature (80–120°C), solvent polarity, and stoichiometric ratios to avoid side reactions (e.g., hydrolysis of the isothiocyanate group).

Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structural integrity of this compound?

- Analytical workflow :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl signals (δ 165–175 ppm). The isothiocyanate group (-NCS) does not exhibit protons but influences neighboring carbon shifts .

- FTIR : Confirm the -NCS group via asymmetric stretching at ~2050–2150 cm⁻¹ .

- Mass spectrometry : Use high-resolution MS to detect the molecular ion peak [M+H]<sup>+</sup> and fragmentation patterns (e.g., loss of CO or SCN groups) .

Q. What are the common reactivity patterns of the isothiocyanate group in benzofuran-1,3-dione derivatives?

- Reactivity :

- Thiourea formation : React with primary/secondary amines (e.g., ethylenediamine) to form thiourea adducts, useful in drug discovery .

- Cycloaddition : Participate in [2+2] or [4+1] cycloadditions with alkenes or nitriles under photochemical or thermal activation .

- Hydrolysis risk : Avoid aqueous acidic/basic conditions to prevent decomposition to amines or thiols .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the electronic and steric effects of this compound in catalyst design?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity of the -NCS group and aromatic ring .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

- Validation : Cross-reference computational results with experimental data (e.g., X-ray crystallography from related benzofuran-dione derivatives ).

Q. How do contradictory data on the compound’s stability in polar solvents arise, and how can they be resolved?

- Analysis framework :

- Controlled experiments : Compare degradation rates in DMSO vs. acetonitrile under inert (N₂) vs. ambient conditions .

- HPLC monitoring : Track byproducts (e.g., thioureas or oxidized species) using C18 columns and UV detection at 254 nm .

- Statistical DoE : Apply factorial design to isolate variables (e.g., temperature, solvent purity) contributing to instability .

Q. What strategies optimize the compound’s bioactivity in antimicrobial assays while minimizing cytotoxicity?

- Experimental design :

- SAR libraries : Synthesize derivatives with modified substituents (e.g., electron-withdrawing groups on the benzofuran ring) and test against Gram-positive/-negative bacteria .

- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

- Mechanistic studies : Probe membrane disruption via fluorescence microscopy (e.g., propidium iodide uptake) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.